molecular formula C7H20N2O3Si B14261909 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine CAS No. 138249-35-1

2-[(Trimethoxysilyl)methyl]propane-1,3-diamine

Cat. No.: B14261909
CAS No.: 138249-35-1
M. Wt: 208.33 g/mol
InChI Key: DUTGJZQZHMMVQK-UHFFFAOYSA-N
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Description

2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is an organosilicon compound that features both amine and silane functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. The presence of both amine and silane groups allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine typically involves the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and hydrogen cyanide, followed by hydrogenation. This process results in the formation of the desired diamine compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum yield and efficiency. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethoxysilyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions facilitate the hydrolysis of the silane group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Siloxane polymers or oligomers.

Scientific Research Applications

2-[(Trimethoxysilyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine involves the interaction of its amine and silane groups with various molecular targets. The amine groups can form hydrogen bonds or ionic interactions with other molecules, while the silane groups can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions facilitate the coupling of organic and inorganic materials, leading to the formation of hybrid structures with improved properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • Bis(3-aminopropyl)tetramethyldisiloxane

Uniqueness

2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is unique due to its dual functionality, combining both amine and silane groups in a single molecule. This dual functionality allows it to act as an effective coupling agent, facilitating the bonding between organic and inorganic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different scientific and industrial applications.

Properties

CAS No.

138249-35-1

Molecular Formula

C7H20N2O3Si

Molecular Weight

208.33 g/mol

IUPAC Name

2-(trimethoxysilylmethyl)propane-1,3-diamine

InChI

InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6,8-9H2,1-3H3

InChI Key

DUTGJZQZHMMVQK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC(CN)CN)(OC)OC

Origin of Product

United States

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